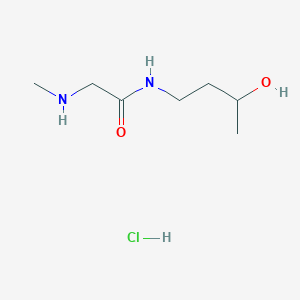

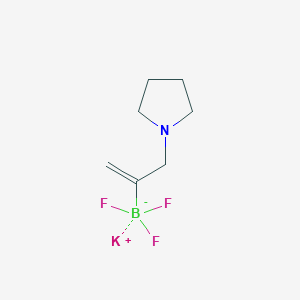

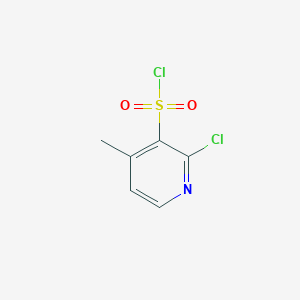

![molecular formula C15H16ClN5O B1455647 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332528-88-7](/img/structure/B1455647.png)

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Übersicht

Beschreibung

1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two heteroatoms of nitrogen and oxygen . They are known for their diverse biological activities and are used in the development of various therapeutic agents .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The exact method of synthesis can vary depending on the specific substituents present in the desired compound .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three carbon atoms and two heteroatoms (one oxygen and two nitrogens). The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the conditions and the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. For example, they may vary in terms of solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

- Methods of Application : The synthesis of these compounds involves the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .

- Results or Outcomes : The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .

Agricultural Biological Activities

- Scientific Field : Agricultural Chemistry

- Summary of Application : 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They are used to combat plant diseases that threaten food security .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) . Other compounds exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values of 19.04 to 31.40 μg/mL, better than that of BMT (EC50 = 68.50 μg/mL) and TDC (EC50 = 91.05 μg/mL) .

Anti-Inflammatory Agents

- Scientific Field : Pharmacology

- Summary of Application : 1,2,4-oxadiazoles have been synthesized as anti-inflammatory agents . They are used in the treatment of conditions characterized by inflammation, such as arthritis .

- Methods of Application : The synthesis of these compounds involves the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .

- Results or Outcomes : The evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .

Microwave Irradiation (MWI) in Drug Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : The application of MWI has demonstrated several advantages in comparison with the classical synthetic strategies for 1,2,4-oxadiazole derivatives .

- Methods of Application : MWI is used in the synthesis of 1,2,4-oxadiazole derivatives, providing high yields and simple purification .

- Results or Outcomes : The use of MWI results in remarkably short reaction time .

Anti-Fungal Agents

- Scientific Field : Pharmacology

- Summary of Application : 1,2,4-oxadiazole derivatives have been synthesized as anti-fungal agents . They are used in the treatment of conditions characterized by fungal infections .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Some compounds exhibited moderate anti-fungal activity against Rhizoctonia solani .

Nematocidal Activity

- Scientific Field : Agricultural Chemistry

- Summary of Application : 1,2,4-oxadiazole derivatives exhibit nematocidal activity against Meloidogyne incognita .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The title compounds exhibited moderate nematocidal activity .

Safety And Hazards

Zukünftige Richtungen

The field of 1,2,4-oxadiazole research is very active, with new compounds being synthesized and tested for various biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use .

Eigenschaften

IUPAC Name |

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIILMSRSAYXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)

![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)